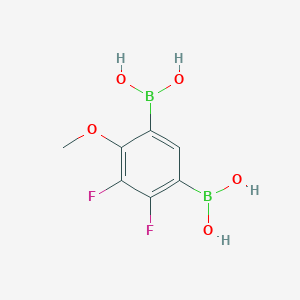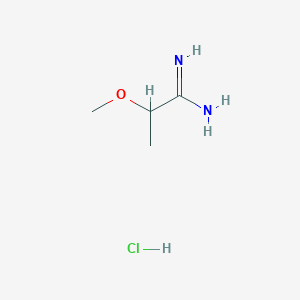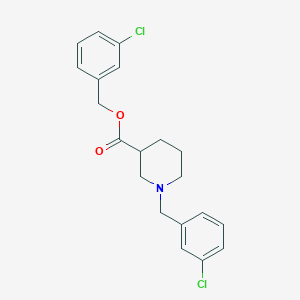
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is a chemical compound with the molecular formula C7H8B2F2O5 . It has a molecular weight of 231.76 . This compound is often stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is1S/C7H8B2F2O5/c1-16-7-4 (9 (14)15)2-3 (8 (12)13)5 (10)6 (7)11/h2,12-15H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid include a molecular weight of 231.76 . The compound is typically stored in refrigerated conditions to maintain its stability .Wissenschaftliche Forschungsanwendungen
Structural and Energetic Landscape
The research on fluorinated 1,4-phenylenediboronic acids, including 2,3-difluoro-1,4-phenylenediboronic acid, highlights their unique structural and energetic landscapes due to fluorine substitution. X-ray crystallographic and computational studies reveal how fluorine affects crystal organization, particularly in the presence of strong hydrogen bonds. This modification influences the supramolecular network, impacting the number and stabilization energy of water molecules in the crystal lattice. These findings are pivotal for designing materials with tailored properties for various scientific applications, from catalysis to material science (Durka et al., 2012).
Fluorescence Sensing Applications
The synthesis and application of fluorinated compounds related to 2,3-difluoro-4-methoxy-1,5-phenylenediboronic acid demonstrate their potential in developing sensitive fluorescence probes. For instance, compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole show remarkable sensitivity and selectivity in sensing magnesium and zinc cations, highlighting the role of fluorophenol moieties in enhancing probe performance. This research opens avenues for creating advanced sensors for biomedical and environmental monitoring purposes (Tanaka et al., 2001).
Synthesis of Fluorinated Compounds
The research on the synthesis of related fluorinated compounds, such as the creation of fluorinated methoxy arenes through direct fluorodecarboxylation, showcases innovative methods for introducing fluorine into organic molecules. These techniques enable the production of previously inaccessible fluoromethyl ethers, broadening the scope of fluorinated compounds for pharmaceuticals, agrochemicals, and material science. The development of such methods underscores the importance of 2,3-difluoro-4-methoxy-1,5-phenylenediboronic acid and its derivatives in synthesizing fluorinated molecules with desired properties (Leung & Sammis, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-borono-2,3-difluoro-4-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8B2F2O5/c1-16-7-4(9(14)15)2-3(8(12)13)5(10)6(7)11/h2,12-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBRIPUELWMWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8B2F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2744757.png)
![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)
![N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2744760.png)
![Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2744761.png)



![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)



![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)
